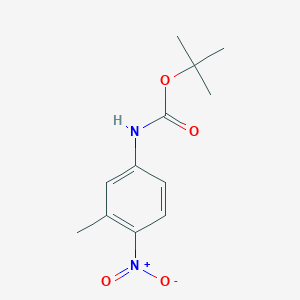

tert-Butyl 3-methyl-4-nitrophenylcarbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(3-methyl-4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-7-9(5-6-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWCKXNWWOLHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for tert-Butyl Carbamates

The formation of the carbamate (B1207046) linkage can be achieved through several strategic approaches. The most prominent among these are nucleophilic substitution reactions and the Curtius rearrangement, each offering distinct advantages depending on the substrate and desired outcome.

Nucleophilic Substitution Reactions in Carbamate Formation

Nucleophilic substitution provides a direct and widely utilized method for the synthesis of carbamates. This approach involves the reaction of an amine with an activated carbonyl precursor.

The core of this synthetic strategy lies in the nucleophilic character of the amine nitrogen, which attacks an electrophilic carbonyl carbon. The reactivity of the amine is a crucial factor, with primary and secondary aliphatic amines generally exhibiting higher nucleophilicity than aromatic amines. In the context of synthesizing tert-Butyl 3-methyl-4-nitrophenylcarbamate, the starting amine would be 3-methyl-4-nitroaniline (B15440). The electron-withdrawing nature of the nitro group on the aromatic ring decreases the nucleophilicity of the amino group, which may necessitate specific reaction conditions to achieve efficient conversion.

A common and highly effective activated carbonyl precursor for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction of an amine with Boc₂O, often in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) or triethylamine, proceeds smoothly to afford the corresponding tert-butyl carbamate. The reaction mechanism involves the initial activation of Boc₂O by the base, followed by nucleophilic attack of the amine.

For the synthesis of the target molecule, the reaction would be as follows:

Interactive Data Table: Reaction Parameters for Boc Protection of Amines

| Parameter | Description | Typical Conditions for Aromatic Amines |

| Amine Substrate | The amine to be protected. | 3-methyl-4-nitroaniline |

| Carbonyl Precursor | Reagent providing the tert-butoxycarbonyl group. | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | The medium for the reaction. | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile |

| Base (Catalyst) | Facilitates the reaction. | 4-(Dimethylamino)pyridine (DMAP), Triethylamine (NEt₃) |

| Temperature | Reaction temperature. | Room temperature to reflux |

| Reaction Time | Duration of the reaction. | 1 to 24 hours |

4-Nitrophenyl chloroformate and its derivatives are highly effective reagents for carbamate synthesis. chemicalbook.comorgsyn.org The 4-nitrophenyl group is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines. chemicalbook.com

The general reaction involves the treatment of an amine with 4-nitrophenyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This initially forms a 4-nitrophenyl carbamate intermediate. While stable, this intermediate can be further reacted in situ with a second nucleophile if desired. chemicalbook.com In the synthesis of a tert-butyl carbamate, this method is less direct than using Boc₂O. However, it is a versatile method for creating various carbamates.

A plausible, though less common, two-step approach to tert-Butyl 3-methyl-4-nitrophenylcarbamate using this methodology could involve the initial reaction of 3-methyl-4-nitroaniline with phosgene (B1210022) to form an isocyanate, which is then trapped with tert-butanol (B103910). Alternatively, reaction with a chloroformate could yield a carbamoyl (B1232498) chloride, which is then reacted with tert-butanol.

Curtius Rearrangement-Based Approaches

The Curtius rearrangement is a powerful and versatile thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile to form various functional groups. google.com When tert-butanol is used as the trapping agent, a tert-butyl carbamate is formed. google.com This method is particularly useful for converting carboxylic acids into their corresponding Boc-protected amines.

The initial step in the Curtius rearrangement is the conversion of a carboxylic acid into an acyl azide. chemicalbook.com For the synthesis of tert-Butyl 3-methyl-4-nitrophenylcarbamate via this route, the required starting material is 3-methyl-4-nitrobenzoic acid. This acid can be synthesized by the oxidation of 2,4-dimethylnitrobenzene. patsnap.comgoogle.comnih.gov

Several methods exist for the formation of acyl azides from carboxylic acids:

From Acyl Chlorides: The carboxylic acid is first converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with an azide salt, such as sodium azide (NaN₃), to yield the acyl azide.

Using Diphenylphosphoryl Azide (DPPA): This reagent allows for a one-pot conversion of a carboxylic acid to the corresponding acyl azide and subsequent rearrangement. The carboxylic acid is treated with DPPA in the presence of a base, such as triethylamine.

From Mixed Anhydrides: The carboxylic acid can be activated by forming a mixed anhydride (B1165640), for instance, with ethyl chloroformate. This anhydride then reacts with sodium azide to produce the acyl azide. chemicalbook.com

Once the acyl azide is formed, it undergoes thermal or photochemical rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. google.com In this concerted step, the alkyl or aryl group migrates to the nitrogen atom.

To obtain the desired tert-butyl carbamate, the isocyanate is trapped in situ with tert-butanol. The oxygen of the tert-butanol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the stable tert-butyl carbamate. This trapping step is typically efficient and proceeds under mild conditions.

Interactive Data Table: Key Steps in the Curtius Rearrangement for tert-Butyl Carbamate Synthesis

| Step | Reactant(s) | Reagent(s) | Intermediate | Product |

| 1. Acyl Azide Formation | 3-Methyl-4-nitrobenzoic acid | 1. SOCl₂ or (COCl)₂2. NaN₃ | 3-Methyl-4-nitrobenzoyl azide | - |

| 2. Isocyanate Formation | 3-Methyl-4-nitrobenzoyl azide | Heat (Δ) or UV light (hν) | 3-Methyl-4-nitrophenyl isocyanate | - |

| 3. Carbamate Formation | 3-Methyl-4-nitrophenyl isocyanate | tert-Butanol | - | tert-Butyl 3-methyl-4-nitrophenylcarbamate |

Multi-Component Coupling Reactions for Carbamate Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like carbamates in a single step, enhancing efficiency by forming multiple chemical bonds concurrently. rsc.org

A highly efficient method for carbamate synthesis involves the three-component coupling of amines, carbon dioxide (CO2), and electrophiles such as alkyl halides. organic-chemistry.org This approach is facilitated by the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org The reaction proceeds under mild conditions and offers short reaction times. organic-chemistry.org A key advantage of this methodology is the avoidance of common side reactions like the N-alkylation of the amine or overalkylation of the resulting carbamate. organic-chemistry.org This technique has proven effective for a wide range of aliphatic and aromatic amines and is compatible with chiral substrates, which are shown to be resistant to racemization. organic-chemistry.orgorganic-chemistry.org The process typically involves bubbling CO2 into the reaction mixture containing the amine, Cs2CO3, and TBAI, followed by the addition of the alkyl halide. organic-chemistry.org

Table 1: Key Components in Three-Component Carbamate Synthesis

| Component | Role | Example | Reference |

|---|---|---|---|

| Amine | Nucleophile/Backbone | Aliphatic or Aromatic Amines | organic-chemistry.org |

| Carbon Dioxide (CO2) | Carbonyl Source | Gaseous CO2 | organic-chemistry.org |

| Alkyl Halide | Electrophile | Ethyl Iodide (EtI) | organic-chemistry.org |

| Cesium Carbonate (Cs2CO3) | Base | - | organic-chemistry.org |

| Tetrabutylammonium Iodide (TBAI) | Catalyst/Promoter | - | organic-chemistry.org |

Electrochemical methods represent an environmentally friendly and efficient pathway for synthesizing carbamates. rsc.org These techniques can promote the participation of carbon dioxide in multi-component reactions through electro-oxidation. rsc.org An example is the electrocatalyzed three-component cascade reaction involving CO2, amines, and N-alkenylsulfonamides to produce novel carbamate compounds. rsc.org Another approach involves the selective cathodic reduction of carbon dioxide in CO2-saturated ionic liquid solutions that contain amines. organic-chemistry.org The subsequent addition of an alkylating agent, such as ethyl iodide, completes the synthesis of the organic carbamate under mild and safe conditions. organic-chemistry.org Furthermore, direct benzylic C-H carboxylation via halide-promoted linear paired electrolysis offers a transition-metal- and base-free route to valuable carboxylic acids, showcasing the potential of electrochemistry in C-C bond formation with CO2. nih.gov

Table 2: Comparison of Electrochemical vs. Traditional Carboxylation

| Feature | Electrochemical Pathway | Traditional Pathway | Reference |

|---|---|---|---|

| Reagents | Often avoids harsh or toxic reagents | May use toxic reagents like phosgene | organic-chemistry.orgrsc.org |

| Conditions | Mild temperature and pressure | Can require high temperatures and pressures | organic-chemistry.org |

| Catalysts | Can be transition-metal-free | Often reliant on metal-based catalysts | nih.gov |

| Environmental Impact | Considered environmentally benign | Can generate hazardous byproducts | rsc.orgnih.gov |

Transurethanization and Exchange Reactions

Transurethanization, also known as transcarbamoylation or urethane (B1682113) exchange, is a chemical process involving the exchange of the alcohol or amine moiety of a carbamate. researchgate.net This reversible reaction typically occurs between a urethane group and a hydroxyl group, particularly at elevated temperatures (often above 120°C). researchgate.net While mechanistically similar to transesterification, transcarbamoylation is generally more difficult to achieve. researchgate.net The reaction is fundamental in polymer chemistry, particularly for the production, recycling, and reprocessing of polyurethanes (PUs). researchgate.net In polyhydroxyurethanes (PHUs), this dynamic exchange can lead to the formation of a covalent adaptable network, allowing the material to be reprocessed. researchgate.net

Green Chemistry Principles in Carbamate Synthesis

Adherence to green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. This involves developing phosgene-free synthetic routes and utilizing sustainable feedstocks like carbon dioxide.

Phosgene-Free Synthesis of Carbamates

Historically, carbamate synthesis often relied on the use of phosgene or its derivatives. researchgate.net However, phosgene is a highly toxic gas, posing significant safety hazards, which has driven extensive research into phosgene-free alternatives. rug.nl One of the most viable phosgene-free routes involves the reaction of an amine with dimethyl carbonate (DMC). rug.nl For example, methyl N-phenyl carbamate can be synthesized from aniline (B41778) and DMC. rug.nl Another established method is the reaction of amines with other carbamates, such as the synthesis of methyl N-phenyl carbamate from aniline and methyl carbamate, which can achieve high conversion and selectivity using a suitable catalyst like zinc chloride. researchgate.net These methods provide safer and more environmentally acceptable alternatives to traditional phosgenation processes. rug.nl

Utilization of Carbon Dioxide as a C1 Synthon

Carbon dioxide is an ideal C1 synthon for chemical synthesis because it is abundant, inexpensive, non-toxic, and nonflammable. researchgate.net Its utilization aligns with the principles of green chemistry by converting a greenhouse gas into value-added chemicals. researchgate.net The three-component coupling reaction of amines, CO2, and alkyl halides is a prime example of an environmentally benign route to carbamates that uses CO2 as a clean and safe carbonylating agent, replacing toxic alternatives like phosgene. researchgate.net Beyond multi-component reactions, CO2 can be used for the direct carboxylation of various organic compounds. organic-chemistry.org For instance, a straightforward method for the direct carboxylation of aromatic heterocycles uses CO2 as the C1 source in the presence of a base like cesium carbonate, completely avoiding the need for a metal catalyst. organic-chemistry.org These strategies highlight the significant potential of CO2 in sustainable chemical synthesis. rsc.org

Table 3: Advantages of CO2 as a C1 Synthon

| Advantage | Description | Reference |

|---|---|---|

| Abundance | Readily available in the atmosphere. | researchgate.net |

| Low Cost | Inexpensive raw material. | researchgate.net |

| Non-Toxic | Poses minimal toxicity risks compared to reagents like phosgene. | rug.nlresearchgate.net |

| Renewable | Can be considered a renewable carbon source. | researchgate.net |

| Atom Economy | Direct carboxylation reactions can be highly atom-economical. | organic-chemistry.org |

Heterogeneous Catalysis for Sustainable Carbamate Production

The use of heterogeneous catalysts represents a significant advancement in the synthesis of carbamates, offering advantages such as ease of separation, reusability, and enhanced stability. mdpi.com These catalysts are crucial for developing environmentally benign and economically viable production processes.

Lanthanum oxide (La₂O₃), particularly when supported on silica (B1680970) (SiO₂), has emerged as a promising heterogeneous catalyst for various organic transformations, including the synthesis of carbamates. mdpi.comnih.gov The silica support provides a high surface area, enhancing the dispersion and accessibility of the active lanthanum species. researchgate.net

Research has shown that silica-immobilized lanthanum catalysts can be effective in the atom-economical synthesis of N-substituted carbamates. researchgate.net The catalytic activity is attributed to the formation of lanthanum species, such as La(OH)₃, LaOOH, and hydrated La₂O₃, on the silica surface. researchgate.net These species, with particle sizes typically in the range of 5-10 nm, create active sites for the reaction. researchgate.net The preparation of these catalysts involves immobilizing lanthanum onto a silica gel support, with varying lanthanum loadings affecting the catalyst's surface area and activity. researchgate.net Characterization techniques such as AES, BET, XRD, TEM, FT-IR, XPS, and TPD are employed to understand the catalyst's physical and chemical properties. researchgate.net It has been suggested that LaOOH is a possible active species, and a high surface area is important for high catalytic activity. researchgate.net

| Catalyst Property | Description |

| Catalyst Composition | Lanthanum species (La(OH)₃, LaOOH, hydrated La₂O₃) immobilized on a silica gel support. researchgate.net |

| Lanthanum Loading | Typically ranges from 1.3 wt% to 8.5 wt%. researchgate.net |

| Particle Size | Lanthanum species are formed with particle sizes of 5-10 nm on the silica surface. researchgate.net |

| Surface Area | Generally high, in the range of 336.5–530.2 m²/g, which is crucial for catalytic activity. researchgate.net |

| Active Species | LaOOH is suggested as a possible active species. researchgate.net |

The synthesis of carbamates can be achieved through the coupling of amines and alcohols with a source of carbonyl, such as carbon dioxide (CO₂), in a halogen-free manner. researchgate.netrsc.org This approach is environmentally attractive as it utilizes a readily available and non-toxic C1 source. rsc.orgnih.gov Basic catalysts are effective in promoting this transformation, enabling the reaction to proceed under mild conditions. researchgate.netrsc.org

Various alkali and alkaline earth metal salts have been investigated as catalysts, with cesium carbonate (Cs₂CO₃) showing notable efficacy. researchgate.net The reaction conditions, including temperature, pressure, and the ratio of reactants, significantly influence the yield and selectivity of the carbamate product. For instance, a larger excess of alcohol has been shown to promote the reaction. rsc.org Metal oxides can also serve as dehydrating agents and alkoxy group donors in carbamate synthesis. researchgate.net While homogeneous catalysts have been widely explored, the development of heterogeneous basic catalysts remains an area of active research to further improve the sustainability of carbamate production. researchgate.net The direct coupling of amines, alcohols, and CO₂ offers a green alternative to traditional methods that often employ toxic reagents like phosgene or isocyanates. rsc.orgnih.gov

Optimization of Synthetic Reaction Conditions

The efficient synthesis of tert-Butyl 3-methyl-4-nitrophenylcarbamate is highly dependent on the careful control of reaction conditions. Key parameters that have been systematically studied to maximize product yield and purity include the choice of solvent, reaction temperature and pressure, and the selection and loading of an appropriate catalyst.

Solvent Effects on Reaction Yields and Selectivity

The solvent plays a crucial role in the synthesis of carbamates, influencing reactant solubility, reaction rates, and the stability of intermediates and transition states. The reaction to produce tert-Butyl 3-methyl-4-nitrophenylcarbamate, which involves the protection of the amino group of 3-methyl-4-nitroaniline with a tert-butoxycarbonyl (Boc) group, is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O). The choice of solvent can significantly impact the efficacy of this transformation.

Research into the N-tert-butyloxycarbonylation of amines has explored a range of solvents. For instance, in the synthesis of a related compound, tert-butyl methyl(3-nitrophenyl)carbamate, N,N-dimethylformamide (DMF) was successfully employed as the solvent. chemicalbook.com Generally, polar aprotic solvents are favored for this type of reaction as they can effectively solvate the ionic intermediates that may form during the reaction without interfering with the reactants.

While specific comparative yield data for tert-Butyl 3-methyl-4-nitrophenylcarbamate across a variety of solvents is not extensively documented in publicly available literature, general principles of carbamate synthesis suggest that solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) could also be viable options. wikipedia.orgorgsyn.org In some instances, catalyst-free N-tert-butyloxycarbonylation of amines has been successfully conducted in water, highlighting a green chemistry approach. organic-chemistry.orgnih.gov However, the low solubility of the non-polar aniline precursor in water could present challenges. The selection of the optimal solvent often involves a trade-off between reactivity, selectivity, and practical considerations such as cost, safety, and ease of removal.

| Solvent | General Suitability for N-tert-butyloxycarbonylation | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | High | Excellent solvating power for reactants and intermediates. | High boiling point, can be difficult to remove. |

| Acetonitrile | High | Good solvating properties, relatively easy to remove. | Can be toxic. |

| Tetrahydrofuran (THF) | Moderate to High | Good solvent for many organic compounds. | Can form peroxides, lower boiling point may limit reaction temperature. |

| Dichloromethane (DCM) | Moderate to High | Good solvent, easy to remove. | Environmental and health concerns. |

| Water | Variable | Environmentally friendly, "on-water" catalysis can enhance reactivity. | Poor solubility of non-polar reactants. |

Temperature and Pressure Parameters in Carboxylation Reactions

Temperature is a critical parameter in the synthesis of tert-Butyl 3-methyl-4-nitrophenylcarbamate. The reaction is typically carried out at controlled temperatures to ensure optimal reaction rates and to minimize side reactions. For the synthesis of the related tert-butyl methyl(3-nitrophenyl)carbamate, the initial reaction was conducted at 0 °C, followed by stirring at room temperature. chemicalbook.com This two-stage temperature profile is common in reactions involving strong bases and reactive electrophiles to control the initial exothermicity and then drive the reaction to completion.

Studies on the thermal deprotection of N-Boc protected amines suggest that elevated temperatures can lead to the cleavage of the Boc group. acs.orgresearchgate.net This indicates that the synthesis of tert-Butyl 3-methyl-4-nitrophenylcarbamate should likely be conducted at mild temperatures, ranging from sub-ambient to room temperature, to avoid product degradation. While high-temperature conditions (up to 240 °C) have been explored for deprotection in continuous flow systems acs.org, such conditions are generally not suitable for the synthesis of the protected carbamate.

The effect of pressure on the synthesis of tert-Butyl 3-methyl-4-nitrophenylcarbamate using di-tert-butyl dicarbonate is not extensively detailed in the literature. Reactions involving (Boc)₂O are typically carried out at atmospheric pressure. High-pressure conditions are more commonly associated with carboxylation reactions that utilize carbon dioxide as the carboxylating agent, which is not the standard method for introducing a Boc group. The slow decomposition of di-tert-butyl dicarbonate can lead to a buildup of internal pressure in sealed containers, a factor to consider for safety during storage and handling. wikipedia.org

| Parameter | Typical Range for N-tert-butyloxycarbonylation | Effect on Reaction |

|---|---|---|

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions and product decomposition. |

| Pressure | Atmospheric | Generally sufficient for reactions with di-tert-butyl dicarbonate. High pressure is not typically required. |

Catalyst Selection and Loading

While the N-tert-butyloxycarbonylation of amines can proceed without a catalyst, particularly with more nucleophilic amines, the use of a catalyst can significantly enhance the reaction rate and yield, especially for less reactive anilines. A variety of catalysts have been explored for this transformation.

For the Boc protection of amines, both acidic and basic catalysts can be employed. Lewis acids such as cerium(III) chloride have been shown to be effective. researchgate.net Organocatalysts, including 4-(dimethylamino)pyridine (DMAP), are also widely used to accelerate the reaction. acs.org In some protocols, ionic liquids have been utilized as recyclable catalysts. researchgate.net Furthermore, heterogeneous catalysts like perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) have been reported to efficiently catalyze the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org

The optimal catalyst loading is a crucial factor that needs to be determined experimentally. Generally, a catalytic amount, ranging from 1 to 10 mol%, is sufficient to achieve the desired transformation efficiently. Higher catalyst loadings may not necessarily lead to a significant increase in yield and can complicate the purification process. The choice of catalyst and its loading will depend on the specific reactivity of the substrate and the desired reaction conditions. For instance, the Boc protection of 3-methyl-4-nitroaniline may benefit from a catalyst due to the reduced nucleophilicity of the amino group caused by the electron-withdrawing nitro group.

| Catalyst Type | Examples | Typical Loading (mol%) | Key Advantages |

|---|---|---|---|

| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | 1-10 | Highly effective, mild reaction conditions. |

| Lewis Acid | Cerium(III) chloride (CeCl₃) | 5-15 | Can activate the (Boc)₂O reagent. |

| Heterogeneous Catalyst | HClO₄–SiO₂ | Catalytic amount | Easy to separate from the reaction mixture, reusable. |

| Ionic Liquid | 1-Alkyl-3-methylimidazolium cation-based | Catalytic amount | Recyclable, can also act as a solvent. |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Carbamate (B1207046) Formation

The synthesis of carbamates, including N-aryl carbamates such as tert-butyl 3-methyl-4-nitrophenylcarbamate, can be achieved through several mechanistic pathways. These routes often involve the reaction of an amine with a carbonyl compound or the rearrangement of precursors to form reactive intermediates.

Nucleophilic Addition-Elimination Processes

A primary mechanism for the formation of the carbamate linkage is the nucleophilic addition-elimination reaction, also known as nucleophilic acyl substitution. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon of a carboxylic acid derivative. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group to form the final product. masterorganicchemistry.com

For the synthesis of a carbamate, this can occur in several ways:

From Isocyanates: The reaction of an alcohol or alkoxide with an isocyanate is a common and efficient method. nih.govwikipedia.org The alcohol's oxygen atom acts as the nucleophile, attacking the central carbon of the isocyanate group (-N=C=O).

From Chloroformates: An amine can react with a chloroformate. The amine is the nucleophile that attacks the carbonyl carbon of the chloroformate, leading to the elimination of a chloride ion. wikipedia.org

From Carbonates: Amines can also react with activated carbonates, such as those with a p-nitrophenyl group, which serves as a good leaving group. acs.org

In the context of tert-butyl 3-methyl-4-nitrophenylcarbamate, a plausible synthetic route involves the reaction of 3-methyl-4-nitroaniline (B15440) with a tert-butoxycarbonylating agent like di-tert-butyl dicarbonate (B1257347). The aniline (B41778) nitrogen would act as the nucleophile, attacking one of the carbonyl carbons of the dicarbonate and proceeding through a tetrahedral intermediate.

Role of Intermediates in Carbamate Bond Formation

The specific intermediates formed during carbamate synthesis are dictated by the chosen reaction pathway.

Isocyanate Intermediates: Many carbamate syntheses utilize an isocyanate intermediate. nih.govrsc.org The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which is then trapped by an alcohol to yield the carbamate. nih.gov Metal-free methods have been developed where a carbamic acid, formed from an arylamine and carbon dioxide, is dehydrated to generate an isocyanate in situ. acs.orgorganic-chemistry.org This reactive intermediate can then be trapped by various alcohols to form carbamates. acs.org

Carbamic Acid Intermediates: The reaction between an amine and carbon dioxide first forms a carbamic acid. nih.govacs.org This intermediate is central to CO2-based routes to carbamates. In the presence of a base, it can be deprotonated to form a carbamate salt, which can then react with an electrophile. nih.gov

Stereo- and Regioselectivity in Carbamate Synthesis

Achieving control over the spatial arrangement (stereoselectivity) and the specific site of reaction (regioselectivity) is a key focus in modern organic synthesis, particularly for creating complex chiral molecules. Transition-metal catalysis has proven to be a powerful tool in this regard.

Iridium catalysis offers a direct and efficient method for the enantioselective formation of N-allyl carbamates. nih.gov These reactions typically involve the substitution of achiral allylic carbonates with carbamate nucleophiles. acs.org The use of a metalacyclic iridium catalyst, often containing a chiral phosphoramidite (B1245037) ligand, allows for high regioselectivity, favoring the branched product, and excellent enantioselectivity, often with an average of 98% enantiomeric excess (ee). nih.govacs.orgorganic-chemistry.org

The reaction proceeds under mild conditions, sometimes without a base or with a mild inorganic base like potassium phosphate. nih.govberkeley.edu Computational studies suggest a mechanism involving the initial formation of an iridium-allyl complex, followed by the nucleophilic attack of the carbamate. nih.gov

Table 1: Iridium-Catalyzed Allylation of Carbamates

| Carbamate Nucleophile | Allylic Carbonate | Catalyst System | Branched/Linear Ratio | Yield (%) | ee (%) |

| BocNH₂ | Cinnamyl carbonate | [Ir(COD)Cl]₂ / Chiral Ligand | >98:2 | 95 | 98 |

| CbzNH₂ | Cinnamyl carbonate | [Ir(COD)Cl]₂ / Chiral Ligand | >98:2 | 91 | 98 |

| FmocNH₂ | Cinnamyl carbonate | [Ir(COD)Cl]₂ / Chiral Ligand | >98:2 | 85 | 99 |

| TrocNH₂ | Cinnamyl carbonate | [Ir(COD)Cl]₂ / Chiral Ligand | 96:4 | 99 | 97 |

This table presents representative data for the iridium-catalyzed allylation of various carbamates with cinnamyl carbonate, showcasing the high selectivity and yields achievable with this method. Data synthesized from multiple sources. nih.govacs.orgorganic-chemistry.org

Palladium catalysis is highly effective for the synthesis of N-aryl carbamates. mit.edu A prominent one-pot methodology involves the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674), using an alcohol as a nucleophilic trapping agent. organic-chemistry.orgacs.orgmit.edu This process is advantageous as it generates the highly reactive aryl isocyanate intermediate in situ, which immediately reacts with the alcohol present in the mixture. organic-chemistry.orgorganic-chemistry.org

The catalytic cycle is believed to involve:

Oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex.

Transmetalation with sodium cyanate to form an Ar-Pd-NCO intermediate.

Reductive elimination to release the aryl isocyanate (Ar-NCO) and regenerate the Pd(0) catalyst.

Rapid, uncatalyzed reaction of the aryl isocyanate with the alcohol (R'OH) to form the N-aryl carbamate.

This method is versatile, tolerating a wide range of functional groups on the aryl halide and accommodating various primary, secondary, and even sterically hindered alcohols like tert-butanol (B103910). organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of N-Aryl Carbamates

| Aryl Halide | Alcohol | Palladium Catalyst/Ligand | Yield (%) |

| 4-Chlorotoluene | Methanol | Pd₂(dba)₃ / BrettPhos | 86 |

| 1-Chloro-4-methoxybenzene | Isopropanol | Pd₂(dba)₃ / BrettPhos | 90 |

| 2-Chloropyridine | Benzyl (B1604629) Alcohol | Pd₂(dba)₃ / BrettPhos | 94 |

| 4-(Trifluoromethyl)phenyl triflate | tert-Butanol | Pd₂(dba)₃ / BrettPhos | 75 |

This table illustrates the versatility of the palladium-catalyzed synthesis of N-aryl carbamates from various aryl halides and alcohols. Data synthesized from multiple sources. organic-chemistry.orgacs.orgthieme-connect.com

Kinetic Studies of Carbamate Reactivity

Kinetic studies provide quantitative insight into reaction rates and mechanisms. The reactivity of carbamates is influenced by factors such as the basicity of the amine component, the nature of the substituents, and the reaction conditions.

The reactivity of aryl carbamates is also significantly affected by the electronic properties of substituents on the aromatic ring, a phenomenon that can be quantified using the Hammett equation. wikipedia.orgnumberanalytics.com For a compound like tert-butyl 3-methyl-4-nitrophenylcarbamate, the electron-withdrawing nitro group is expected to have a pronounced effect. Studies on the aminolysis of 4-nitrophenyl carbonates show that the nitro group makes the carbonyl carbon more electrophilic and the 4-nitrophenoxide a better leaving group, thereby influencing reaction rates. nih.govacs.org Kinetic studies on the hydrolysis of 4-nitrophenyl carbamates have shown that deprotection is significantly accelerated in basic conditions (pH > 12), while the carbamate remains stable in neutral or acidic environments. emerginginvestigators.org The Hammett equation has been successfully applied to the equilibria of mixed carbamate formation from CO₂ and various 4-substituted anilines, showing a good correlation between the substituent constants (σ) and the extent of reaction. rsc.org

Hydrolysis Kinetics of Nitrophenyl Carbamates

The hydrolysis of nitrophenyl carbamates, including derivatives like tert-butyl 3-methyl-4-nitrophenylcarbamate, is a well-studied process that can proceed through different mechanisms depending on the reaction conditions. The presence of the nitro group on the phenyl ring makes the aryloxy group a good leaving group, facilitating nucleophilic attack at the carbonyl carbon.

In aqueous media, the hydrolysis of carbamates can be catalyzed by both acid and base. clemson.edu The reaction typically follows pseudo-first-order kinetics with respect to the carbamate concentration when the concentration of the catalyst (e.g., H+ or OH-) is kept constant. scielo.br

Under basic conditions, the hydrolysis of aryl carbamates generally proceeds through a BAc2 (base-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. scielo.br This involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent departure of the aryloxide (3-methyl-4-nitrophenoxide) is the rate-determining step, leading to the formation of a carbamic acid intermediate which then rapidly decomposes.

In acidic and neutral conditions, the hydrolysis mechanism can be more complex. For some carbamates, a pH-independent region is observed, suggesting that water acts as the nucleophile. scielo.br In strongly acidic solutions, the reaction can be acid-catalyzed, where the protonation of the carbonyl oxygen or the nitrogen atom can facilitate the nucleophilic attack by water. scielo.br For carbamates with a sufficiently basic nitrogen atom, protonation can lead to a unimolecular decomposition pathway.

The rate of hydrolysis is significantly influenced by the substituents on both the aryl ring and the nitrogen atom. Electron-withdrawing groups on the phenyl ring, such as the nitro group, increase the rate of hydrolysis by stabilizing the leaving phenoxide ion. semanticscholar.org

A study on the hydrolysis of benzimidazolylcarbamates showed a pH-rate profile with three distinct regions: a pH-independent region up to pH 4, a region of decreasing rate up to pH 7, and a hydroxide-ion-catalyzed region above pH 7. scielo.br This complex behavior highlights the multiple pathways available for carbamate hydrolysis.

Table 1: General Mechanisms of Nitrophenyl Carbamate Hydrolysis

| pH Range | Predominant Mechanism | Key Features |

| Acidic (pH < 4) | A-2 or A-1 type | Protonation of the carbamate followed by nucleophilic attack of water or unimolecular decomposition. |

| Neutral (pH 4-7) | Specific-base catalysis or water attack | Can be pH-independent, involving water as the nucleophile, or show a transition to base catalysis. |

| Basic (pH > 7) | BAc2 | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. |

This table presents generalized mechanisms based on studies of various carbamates.

Influence of pH and Solvent on Reaction Rates

The rate of hydrolysis of tert-butyl 3-methyl-4-nitrophenylcarbamate is highly dependent on the pH of the medium. The pH-rate profile for the hydrolysis of carbamates typically shows distinct regions corresponding to acid-catalyzed, neutral (water-mediated), and base-catalyzed reactions. nih.gov

In highly acidic solutions, the rate of hydrolysis can be accelerated due to the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. scielo.br However, for some carbamates, acid-catalyzed hydrolysis is not a dominant mechanism. clemson.edu

In the neutral pH range, a pH-independent region may be observed where the hydrolysis is primarily driven by the uncatalyzed attack of water molecules. scielo.br The rate in this region is generally slow.

As the pH increases into the alkaline range, the rate of hydrolysis significantly increases. clemson.edu This is due to the direct participation of the more nucleophilic hydroxide ion in the reaction, as described by the BAc2 mechanism. scielo.br The rate of reaction in this region is directly proportional to the hydroxide ion concentration.

The solvent also plays a crucial role in the reaction rates. The polarity of the solvent can influence the stability of the reactants, transition states, and products. For reactions proceeding through a polar transition state, such as the formation of the tetrahedral intermediate in the BAc2 mechanism, polar protic solvents like water can stabilize the transition state through hydrogen bonding, thereby accelerating the reaction. In contrast, less polar solvents may slow down such reactions.

The choice of solvent can also affect the solubility of the carbamate and the pKa of the leaving group, which in turn influences the reaction kinetics. For instance, the use of co-solvents is common in kinetic studies to ensure the solubility of hydrophobic carbamates in aqueous buffer systems.

Table 2: Expected Influence of pH and Solvent on the Hydrolysis Rate of tert-Butyl 3-methyl-4-nitrophenylcarbamate

| Condition | Effect on Rate | Rationale |

| Increasing Acidity (pH < 4) | Potential increase | Catalysis by H+ protonation of the carbonyl group. |

| Neutral pH (pH ~7) | Slow | Uncatalyzed hydrolysis by water. |

| Increasing Basicity (pH > 7) | Significant increase | Reaction is proportional to [OH-]; OH- is a strong nucleophile. |

| Polar Protic Solvents (e.g., water, ethanol) | Faster | Stabilization of the polar tetrahedral intermediate. |

| Aprotic Solvents (e.g., acetonitrile, THF) | Slower | Less stabilization of the polar transition state. |

This table is based on general principles of carbamate hydrolysis and may vary for the specific compound.

Decarboxylation Pathways and Rate Determination

The hydrolysis of tert-butyl 3-methyl-4-nitrophenylcarbamate leads to the formation of an unstable carbamic acid intermediate, tert-butylcarbamic acid. Carbamic acids are known to readily undergo decarboxylation to yield the corresponding amine and carbon dioxide. commonorganicchemistry.com

For tert-butyl carbamates (Boc-protected amines), the cleavage of the tert-butyl group often occurs under acidic conditions. commonorganicchemistry.com The mechanism involves the protonation of the carbamate, followed by the loss of the stable tert-butyl cation. This results in the formation of the carbamic acid, which then decarboxylates as described above. commonorganicchemistry.com The formation of the tert-butyl cation is a key feature of the deprotection of Boc groups and can lead to the formation of isobutylene (B52900) gas. commonorganicchemistry.com

The thermal decomposition of carbamates can also lead to decarboxylation, though this often proceeds through a different pathway involving the formation of an isocyanate. researchgate.net

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Carbamate (B1207046) Structural Analysis

FTIR spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For carbamates like tert-butyl 3-methyl-4-nitrophenylcarbamate, the most diagnostic absorption bands are those corresponding to the carbonyl (C=O) and amine (N-H) stretching vibrations.

The position of the C=O stretching band is highly sensitive to the electronic environment. In related nitrophenylcarbamates, this band typically appears in the region of 1700-1800 cm⁻¹. researchgate.net For substituted phenyl carbamates, the C=O stretching vibration is often observed between 1700 cm⁻¹ and 1733 cm⁻¹. rsc.org The presence of the electron-withdrawing nitro group on the phenyl ring influences the electron density of the carbamate moiety, affecting the bond strength and, consequently, the absorption frequency of the C=O group.

The N-H stretching vibration provides further structural confirmation. In solid-state carbamates, this vibration is typically observed in the 3300-3500 cm⁻¹ range. rsc.orgresearchgate.net Intermolecular hydrogen bonding, common in the solid state, can lead to broadening and a shift to lower wavenumbers for this peak. For example, in 4-methylphenyl carbamate, the N-H stretch is noted between 3339-3390 cm⁻¹. rsc.org The precise position of these bands for tert-butyl 3-methyl-4-nitrophenylcarbamate is dependent on its specific substitution pattern and physical state.

Table 1: Typical FTIR Absorption Frequencies for Key Functional Groups in Substituted Phenyl Carbamates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching (ν) | 1700 - 1750 |

| Amine (N-H) | Stretching (ν) | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretching (νas) | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretching (νs) | 1340 - 1370 |

Attenuated Total Reflectance (ATR) is a versatile sampling technique used with FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal to no preparation. mt.comspecac.com This method utilizes an internal reflection element, an ATR crystal with a high refractive index (such as diamond or germanium), which is brought into contact with the sample. mt.com

The infrared beam is directed through the ATR crystal at an angle greater than the critical angle, causing it to undergo total internal reflection at the crystal-sample interface. specac.com This reflection creates an evanescent wave that penetrates a short distance (typically 0.5 to 2 micrometers) into the sample. specac.com The sample absorbs energy from this evanescent wave at specific wavelengths, and the attenuated beam is then directed to the detector. mt.com This makes ATR-FTIR a powerful tool for obtaining high-quality spectra of optically dense or solid materials like tert-butyl 3-methyl-4-nitrophenylcarbamate. mt.comnih.gov

A key difference between ATR and traditional transmission FTIR spectra is that the penetration depth of the evanescent wave is wavelength-dependent, decreasing at higher wavenumbers. specac.com This results in relatively lower peak intensities at the high-frequency end of the spectrum compared to the low-frequency end. Most modern spectroscopic software includes correction algorithms to convert the ATR spectrum into a transmission-like spectrum, facilitating comparison with spectral libraries. specac.com

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govru.nl It is exceptionally sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the absolute configuration and solution-state conformation of molecules. researchgate.net

While tert-butyl 3-methyl-4-nitrophenylcarbamate itself is not chiral, the principles of VCD are crucial for understanding the conformational landscape of the broader carbamate class. nih.gov For chiral carbamates, VCD spectra, particularly in the fingerprint and carbonyl stretching regions, can reveal detailed information about the preferred rotational isomers (conformers). nih.gov The analysis often involves comparing experimental VCD spectra with theoretical spectra predicted by Density Functional Theory (DFT) calculations for different possible conformers. mdpi.com This combination allows for the confident assignment of the dominant conformation in solution. Studies have shown that carbamate units can be relatively rigid due to π-electron delocalization across the backbone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton framework of tert-butyl 3-methyl-4-nitrophenylcarbamate. Although specific spectral data for this exact compound are not publicly available, a detailed prediction can be made based on data from closely related analogs, such as tert-butyl 4-nitrophenylcarbamate, and established principles of substituent effects. ucl.ac.ukrsc.org

¹H NMR: The proton spectrum is expected to show distinct signals for the tert-butyl group, the aromatic protons, the N-H proton, and the aromatic methyl group.

tert-Butyl Protons: A sharp singlet, integrating to nine protons, is expected around δ 1.5 ppm.

Aromatic Methyl Protons: A singlet, integrating to three protons, would likely appear in the δ 2.3-2.6 ppm range, influenced by the adjacent nitro group.

Aromatic Protons: The three protons on the phenyl ring will exhibit specific chemical shifts and coupling patterns. The proton at position 2 (ortho to the nitro group) would be the most downfield. The protons at positions 5 and 6 would appear at distinct shifts, with their splitting patterns (doublets or doublet of doublets) determined by their ortho and meta coupling to the other aromatic protons. Based on data for substituted nitrobenzenes, these protons are expected in the δ 7.5-8.5 ppm region. rsc.org

N-H Proton: A broad singlet is expected, with a chemical shift that can vary significantly depending on the solvent and concentration.

¹³C NMR: The carbon spectrum will show unique signals for each carbon atom in a different chemical environment.

tert-Butyl Group: The quaternary carbon is expected around δ 80-82 ppm, and the three equivalent methyl carbons around δ 28 ppm.

Aromatic Methyl Carbon: This signal is anticipated in the δ 15-20 ppm range.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the carbamate, methyl, and nitro substituents. The carbon bearing the nitro group (C4) and the carbon attached to the carbamate nitrogen (C1) would be significantly shifted. Carbons ortho and para to the strongly electron-withdrawing nitro group will be deshielded (shifted downfield). nih.gov

Carbonyl Carbon: The carbamate carbonyl carbon is expected to resonate in the δ 150-155 ppm region.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for tert-Butyl 3-methyl-4-nitrophenylcarbamate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (9H) | ~ 1.5 | Singlet |

| Aromatic CH₃ (3H) | ~ 2.5 | Singlet |

| Aromatic H (H-2, H-5, H-6) | 7.5 - 8.5 | Doublets / Doublet of Doublets |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for tert-Butyl 3-methyl-4-nitrophenylcarbamate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| tert-Butyl (C(CH₃)₃) | ~ 81 |

| tert-Butyl (C(CH₃)₃) | ~ 28 |

| Aromatic CH₃ | ~ 18 |

| Aromatic Carbons | 115 - 150 |

NMR spectroscopy is not limited to static structural determination; it is also a powerful technique for monitoring chemical reactions in real-time (in-situ). epa.gov This application is particularly valuable for studying reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms involving carbamates. researchgate.net

For instance, the formation or hydrolysis of carbamates can be followed by acquiring NMR spectra at regular intervals throughout the reaction. doi.orgelsevierpure.com By integrating the signals corresponding to the starting materials, intermediates, and products, their relative concentrations can be quantified over time. This quantitative data allows for the determination of reaction rates and equilibrium constants. researchgate.net Gel-phase ¹³C NMR has been effectively used to monitor the progress of solid-phase carbamate synthesis. doi.org Furthermore, in-situ NMR has been extensively applied to study the reaction of amines with carbon dioxide, where the formation and stability of carbamate species are critical, providing new insights into reaction pathways. epa.gov

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of tert-Butyl 3-methyl-4-nitrophenylcarbamate. It also serves as a powerful tool for assessing sample purity by detecting the presence of impurities and synthetic byproducts.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for tert-Butyl 3-methyl-4-nitrophenylcarbamate (C12H16N2O4) is 252.1110 Da. The observation of a molecular ion peak with this precise mass-to-charge ratio (m/z) in a sample's spectrum is a strong indicator of the compound's presence.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Under typical electron ionization (EI) conditions, the tert-butyl carbamate group is known to undergo characteristic fragmentation pathways. A primary fragmentation involves the loss of isobutylene (B52900) (C4H8) and carbon dioxide (CO2), resulting in a neutral loss of 100 Da. nih.gov Another common fragmentation is the cleavage of the tert-butyl group, leading to a prominent ion at m/z 57, corresponding to the C4H9+ cation. doaj.org

The nitrophenyl portion of the molecule also contributes to the fragmentation pattern. The presence of the nitro group (NO2) can lead to fragments corresponding to the loss of NO2 (46 Da) or NO (30 Da) from the molecular ion or other fragments. libretexts.org

By analyzing the complete fragmentation pattern, a detailed structural map of the molecule can be constructed. Furthermore, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate the target compound from any volatile impurities before mass analysis, allowing for a comprehensive assessment of its purity. doaj.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for tert-Butyl 3-methyl-4-nitrophenylcarbamate (Note: This table is based on theoretical fragmentation patterns of related functional groups, as specific experimental data for the target compound is not publicly available.)

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |

| 252.11 | [C12H16N2O4]+• | Molecular Ion (M+•) |

| 196.09 | [C8H10N2O2]+• | M+• - C4H8 (isobutylene) |

| 152.06 | [C8H8N2]+• | M+• - C4H8 - CO2 |

| 152.06 | [C7H7NO2]+• | Loss of the tert-butoxycarbonyl group |

| 57.07 | [C4H9]+ | tert-Butyl cation |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for tert-Butyl 3-methyl-4-nitrophenylcarbamate is not publicly available, analysis of closely related structures, such as phenyl N-(4-nitrophenyl)carbamate, allows for a detailed prediction of its solid-state conformation. nih.govnih.gov

It is expected that tert-Butyl 3-methyl-4-nitrophenylcarbamate would crystallize in a well-defined lattice. The carbamate group, with its N-H donor and C=O acceptor sites, is anticipated to be a key driver of the crystal packing through the formation of intermolecular hydrogen bonds. nih.govresearchgate.net These hydrogen bonds would likely link adjacent molecules into chains or sheets.

The nitro group is also expected to participate in weaker intermolecular interactions, further stabilizing the crystal lattice. Analysis of a hypothetical crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Table 2: Predicted Crystallographic Parameters for tert-Butyl 3-methyl-4-nitrophenylcarbamate (Note: This table presents hypothetical data based on the analysis of similar known crystal structures, as specific experimental data is not available.)

| Parameter | Predicted Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric group |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonding |

| Phenyl-Carbamate Dihedral Angle | 40 - 60° |

| Conformation of tert-Butyl Group | Likely staggered relative to the C-O bond |

UV-Visible Spectroscopy for Reaction Monitoring

UV-Visible spectroscopy is a valuable technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. tert-Butyl 3-methyl-4-nitrophenylcarbamate possesses a substituted nitrophenyl group, which acts as a strong chromophore.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 3-methyl-4-nitrophenylamino moiety. Nitrophenol derivatives typically exhibit strong absorption bands in the UV region. docbrown.infonih.gov For instance, 4-nitrophenol (B140041) shows a strong absorption maximum (λmax) around 317 nm in its protonated form, which shifts to around 400 nm upon deprotonation to the phenolate. researchgate.net

The presence of the carbamate and the methyl group on the aniline (B41778) ring will influence the precise position and intensity of the absorption bands. The lone pair of electrons on the carbamate nitrogen can interact with the π-electron system of the aromatic ring, a phenomenon that is characteristic of substituted anilines. researchgate.net This interaction typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The synthesis of tert-Butyl 3-methyl-4-nitrophenylcarbamate can be conveniently monitored using UV-Vis spectroscopy. rsc.org For example, in a reaction involving 3-methyl-4-nitroaniline (B15440) as a starting material, the disappearance of the reactant's characteristic absorption spectrum and the appearance of the product's spectrum can be tracked over time to determine the reaction's progress and endpoint. emerginginvestigators.org

Table 3: Predicted UV-Visible Absorption Data for tert-Butyl 3-methyl-4-nitrophenylcarbamate in a Non-polar Solvent (Note: These values are estimations based on the known spectroscopic properties of related nitrophenyl and aniline derivatives.)

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| π → π | ~280 - 320 | High (~10,000 - 15,000) |

| n → π | ~340 - 380 | Lower (~1,000 - 3,000) |

Computational Chemistry and Theoretical Modeling of Tert Butyl 3 Methyl 4 Nitrophenylcarbamate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. hakon-art.comtsijournals.comresearchgate.net DFT calculations are instrumental in determining molecular structures, vibrational frequencies, and various reactivity descriptors that govern the chemical behavior of tert-Butyl 3-methyl-4-nitrophenylcarbamate. hakon-art.comresearchgate.net

The flexibility of the carbamate (B1207046) linkage and the tert-butyl group necessitates a thorough conformational analysis to identify stable isomers and the energy barriers between them. The potential energy surface (PES) of the molecule is explored to map its conformational landscape.

Due to the partial double-bond character of the N-C(O) bond, carbamates can exist as cis and trans rotamers. Computational studies on similar Boc-protected carbamates reveal that multiple conformations lie within a narrow energy range. For tert-Butyl 3-methyl-4-nitrophenylcarbamate, DFT calculations would typically identify several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding the compound's bulk properties.

A theoretical investigation would likely reveal that the energy gap between the lowest and second-lowest energy conformations is small, with several conformers existing within a 1-2 kcal/mol range. The primary degrees of freedom influencing the landscape are the dihedral angles around the C(aryl)-N bond, the N-C(O) bond, and the O-C(tert-butyl) bond.

Table 1: Calculated Relative Energies of Major Conformers

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~180° (trans) | 0.00 |

| Local Minimum 1 | ~0° (cis) | 0.45 |

| Local Minimum 2 | trans (rotated phenyl) | 0.85 |

Note: Data is illustrative, based on typical values for similar carbamate systems.

The specific arrangement of functional groups in tert-Butyl 3-methyl-4-nitrophenylcarbamate allows for significant intramolecular interactions. The proximity of the carbamate's N-H group to one of the oxygen atoms of the ortho-nitro group creates a favorable geometry for an intramolecular hydrogen bond.

Computational studies on related nitrophenol and nitroaromatic compounds confirm the stabilizing effect of such interactions. researchgate.netchemmethod.comresearchgate.net DFT calculations, combined with Natural Bond Orbital (NBO) analysis, can quantify the strength of this hydrogen bond, typically revealing a stabilization energy of 2-4 kcal/mol. This interaction significantly influences the molecule's preferred conformation, favoring a planar arrangement of the carbamate and nitro groups relative to the phenyl ring. researchgate.net

Furthermore, π-stacking interactions can occur between molecules in aggregated states. The electron-deficient nitrophenyl ring can interact favorably with the electron-rich regions of adjacent molecules, contributing to the stability of crystal packing or aggregates in solution. chemmethod.com

Quantum chemical calculations are indispensable for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. nih.govrsc.orgrsc.org For tert-Butyl 3-methyl-4-nitrophenylcarbamate, a key reaction of interest is its hydrolysis, which involves the cleavage of the carbamate bond.

Table 2: Calculated Activation Energies for a Plausible Hydrolysis Pathway

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Step 1 | N-H Deprotonation | 12.5 |

| Step 2 | Isocyanate Formation (Transition State) | 22.8 |

Note: Data is illustrative and represents a plausible reaction mechanism based on related systems.

In solution, carbamate intermediates can exist in various states, including monomers, dimers, or higher-order aggregates. The formation of these species is driven by intermolecular forces, primarily hydrogen bonding between the N-H and C=O groups of different molecules.

Ab initio molecular dynamics simulations have been used to study carbamate intermediates in aqueous solutions, revealing the critical role of solvent molecules in mediating interactions. researchgate.neturegina.ca Computational models can predict the stability of different aggregates. For example, the formation of a hydrogen-bonded dimer of tert-Butyl 3-methyl-4-nitrophenylcarbamate would be energetically favorable in non-polar solvents, while in polar, protic solvents, interactions with the solvent would dominate, favoring the solvated monomeric state.

Molecular Dynamics Simulations

While quantum mechanics excels at describing electronic structure and reactivity for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over longer timescales, providing insight into dynamic processes and the influence of the environment. nih.govpku.edu.cn

The choice of solvent can profoundly impact the conformational equilibrium and reactivity of the carbamate. nih.govnih.gov MD simulations explicitly model the interactions between the solute (carbamate) and a large number of solvent molecules, capturing the dynamic nature of solvation.

Simulations in different solvents, such as a non-polar solvent like chloroform (B151607) and a polar aprotic solvent like DMSO, would reveal significant differences in the carbamate's behavior.

In non-polar solvents: Intramolecular hydrogen bonding would be more pronounced, and the molecule would adopt a more compact conformation. The trans conformer is often favored. nih.gov

In polar solvents: Solvent molecules compete for hydrogen bonding sites. Polar solvents can stabilize charge separation, potentially lowering the activation energy for reactions that proceed through polar transition states. acs.orgnih.gov The relative stability of cis and trans conformers can also be altered by the solvent's polarity. nih.gov

MD simulations can quantify these effects by calculating the potential of mean force along key dihedral angles and by analyzing the radial distribution functions of solvent molecules around specific functional groups of the carbamate. aidic.it

In Silico Approaches for Intermolecular Interactions

In the realm of computational chemistry, in silico methods provide profound insights into the nature of intermolecular forces that govern the solid-state architecture and biological activity of molecular compounds. For tert-Butyl 3-methyl-4-nitrophenylcarbamate, theoretical modeling, including Hirshfeld surface analysis and molecular docking, serves as a powerful tool to elucidate its crystal packing behavior and potential interactions with biological macromolecules.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a computational technique employed to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Molecular Docking Studies for Substrate-Enzyme/Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and design for predicting the binding affinity and mode of action of a ligand with a protein or enzyme.

Advanced Applications As Synthetic Reagents and Building Blocks in Organic Chemistry

tert-Butyl 3-methyl-4-nitrophenylcarbamate as a Key Intermediate in Complex Molecule Synthesis

While specific documented syntheses employing tert-butyl 3-methyl-4-nitrophenylcarbamate as a direct intermediate are not extensively reported in publicly available literature, the utility of closely related substituted tert-butyl phenylcarbamate derivatives as key intermediates in the synthesis of complex and biologically active molecules is well-established. For instance, derivatives of tert-butyl phenylcarbamate are pivotal in the synthesis of various pharmaceuticals. A notable example is the synthesis of omisertib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. In the synthesis of omisertib, a substituted tert-butyl carbamate-protected aniline (B41778) serves as a crucial building block, undergoing a series of transformations including acylation, nucleophilic substitution, and reduction to construct the core of the final drug molecule. atlantis-press.com

Furthermore, research has demonstrated the synthesis of novel tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives that exhibit significant anti-inflammatory activity. researchgate.netnih.gov In these syntheses, a tert-butyl carbamate-protected aminophenyl precursor is condensed with various substituted carboxylic acids. researchgate.netnih.gov This highlights the role of the tert-butyl phenylcarbamate scaffold as a versatile platform for generating libraries of bioactive compounds. The presence of the methyl and nitro groups on the phenyl ring of tert-butyl 3-methyl-4-nitrophenylcarbamate offers additional handles for chemical modification, suggesting its potential as a valuable intermediate for creating a diverse range of complex molecules.

Carbamate (B1207046) Functionality as Amine Protecting Groups in Multi-Step Syntheses

The carbamate group, and specifically the tert-butyloxycarbonyl (Boc) group present in tert-butyl 3-methyl-4-nitrophenylcarbamate, is one of the most widely utilized amine protecting groups in organic synthesis. organic-chemistry.org The Boc group effectively masks the nucleophilicity and basicity of the amine nitrogen, preventing it from participating in unwanted side reactions during a multi-step synthesis. This protection is crucial for the successful synthesis of complex molecules such as peptides, natural products, and pharmaceuticals.

The popularity of the Boc protecting group stems from its stability under a wide range of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.org This stability allows for selective transformations to be carried out on other parts of the molecule without affecting the protected amine.

The introduction of a Boc group onto an amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The removal, or deprotection, of the Boc group is generally accomplished under acidic conditions, which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol (B103910). acsgcipr.org The generation of the tert-butyl cation during deprotection can sometimes lead to side reactions, such as the alkylation of nucleophilic sites on the substrate. The use of scavengers can mitigate these unwanted reactions. acsgcipr.org

A key advantage of the Boc protecting group is its compatibility with orthogonal deprotection strategies. In complex syntheses involving multiple protecting groups, it is essential to be able to remove one protecting group selectively without affecting the others. thieme-connect.de The Boc group, being acid-labile, is orthogonal to many other common protecting groups. organic-chemistry.org For example, it can be selectively removed in the presence of base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group, or groups that are cleaved by hydrogenolysis, such as the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. organic-chemistry.org This orthogonality allows for a precise and controlled sequence of reactions in the synthesis of intricate molecules.

The selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups has been achieved using specific Lewis acids like cerium(III) chloride or by using specific acid and solvent combinations, further highlighting the nuanced control possible with these protecting groups. organic-chemistry.orgresearchgate.net

| Protecting Group | Lability | Common Deprotection Reagents | Orthogonal to Boc |

| Boc | Acid | Trifluoroacetic acid (TFA), HCl | - |

| Fmoc | Base | Piperidine | Yes |

| Cbz | Hydrogenolysis | H₂, Pd/C | Yes |

| Bn | Hydrogenolysis | H₂, Pd/C | Yes |

| TBDMS | Fluoride (B91410) ion | Tetrabutylammonium (B224687) fluoride (TBAF) | Yes |

Design of Activated Carbamates for Covalent Modifications

The carbamate moiety can be strategically designed to act as a reactive handle for the covalent modification of biological macromolecules. The reactivity of the carbamate carbonyl carbon towards nucleophiles can be tuned by the nature of the substituent on the oxygen atom. In the case of tert-butyl 3-methyl-4-nitrophenylcarbamate, the 4-nitrophenyl group acts as an excellent leaving group, thereby activating the carbamate for nucleophilic attack. This principle is exploited in the design of covalent inhibitors for enzymes.

Carbamates have been shown to act as covalent inhibitors of serine hydrolases, such as fatty acid amide hydrolase (FAAH). nih.gov The mechanism involves the nucleophilic attack of the active site serine residue on the carbamate carbonyl, leading to the carbamylation of the enzyme and the release of the alcohol or phenol (B47542) leaving group. nih.govmdpi.com This covalent modification inactivates the enzyme. The presence of a strong electron-withdrawing group, such as the nitro group on the phenyl ring, enhances the electrophilicity of the carbamoyl (B1232498) carbon, making it more susceptible to nucleophilic attack and thus increasing the potency of the covalent inhibitor. mit.edu

The design of such activated carbamates is a powerful strategy in drug discovery for creating highly potent and specific enzyme inhibitors. nih.gov The ability to tune the reactivity of the carbamate and the specificity of the targeting moiety allows for the development of targeted covalent inhibitors for a wide range of enzymes. youtube.comyoutube.com

Engineering Carbamates as Peptide Bond Surrogates for Conformational Control

Replacing the native amide bond in peptides with a carbamate linkage is a common strategy in the design of peptidomimetics. acs.orgnih.gov This modification can impart several desirable properties to the resulting molecule, including increased stability towards proteolytic degradation and improved cell permeability. acs.orgnih.gov Crucially, the carbamate bond also influences the local and global conformation of the peptide backbone.

The carbamate functionality imposes a greater degree of conformational restriction compared to the amide bond due to the delocalization of the nitrogen lone pair into the carbonyl group. acs.org This increased rigidity can be exploited to control the three-dimensional structure of a peptide and to pre-organize it into a bioactive conformation for binding to a biological target. nih.govacs.org

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Carbamate (B1207046) Synthesis

The development of innovative and efficient catalytic systems is a cornerstone of modern organic synthesis. For carbamates, research is moving beyond traditional methods towards more sustainable and effective catalysts. A significant area of interest is the use of transition-metal catalysts, which can facilitate carbamate synthesis under milder conditions and with greater selectivity. For instance, palladium-catalyzed reactions have shown promise in the synthesis of complex carbamates. mdpi.com These systems can activate a variety of substrates, opening up new synthetic routes.

Another emerging area is the use of metal carbamates as catalysts themselves. researchgate.netnih.gov These compounds can participate directly in catalytic cycles, potentially leading to more efficient and selective reactions. The exploration of non-precious metal catalysts is also a key trend, driven by the desire for more cost-effective and environmentally friendly synthetic methods. The table below illustrates a comparative overview of different catalytic systems that could be explored for the synthesis of tert-butyl 3-methyl-4-nitrophenylcarbamate.

| Catalyst Type | Potential Advantages | Representative Metals/Compounds |

| Transition-Metal Catalysts | High efficiency, selectivity, and functional group tolerance. | Palladium, Copper, Nickel |

| Metal Carbamate Catalysts | Potential for enhanced reactivity and selectivity. | Titanium carbamates, Niobium complexes |

| Organocatalysts | Metal-free, environmentally benign, and readily available. | N-Heterocyclic carbenes (NHCs), Guanidines |

Integration of Machine Learning in Reaction Prediction and Optimization

| Entry | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |

| 1 | Pd(OAc)2 | Toluene | 80 | 75 | 72 |

| 2 | CuI | DMF | 100 | 82 | 85 |

| 3 | NiCl2 | Acetonitrile | 60 | 65 | 68 |

| 4 | Pd(OAc)2 | DMF | 100 | 90 | 92 |

Exploration of Photo- and Electrocatalytic Approaches for Carbamate Synthesis

Photocatalysis and electrocatalysis represent green and sustainable approaches to chemical synthesis, and their application to carbamate formation is a growing area of research. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.

Dual nickel photocatalysis has recently been reported for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and ambient CO2 pressure. nih.govresearchgate.netacs.org This approach avoids the use of toxic phosgene (B1210022) derivatives and proceeds without stoichiometric activating reagents. nih.govresearchgate.netacs.org Electrocatalytic methods are also being explored for carbamate synthesis from CO2 and amines. chemistryviews.org These reactions can be performed under mild conditions and without the need for added dehydrating agents or homogeneous catalysts. chemistryviews.org The development of efficient and stable electrode materials, such as single-atom catalysts, is crucial for improving the performance of these electrochemical systems. chemistryviews.org Below is a comparison of these emerging synthetic approaches.

| Synthetic Approach | Energy Source | Key Advantages | Potential Challenges |

| Photocatalysis | Light | Mild reaction conditions, use of renewable energy. | Catalyst stability, light penetration in large-scale reactions. |

| Electrocatalysis | Electricity | Avoidance of chemical oxidants/reductants, precise control over reaction conditions. | Electrode material design, electrolyte selection. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is essential for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques are increasingly being used to gain real-time insights into the intricate steps of carbamate formation. In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of key intermediates, such as carbamic acids and ammonium (B1175870) carbamate ion pairs, during the reaction of amines with CO2. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. acs.orgsci-hub.box 1H and 13C NMR can provide detailed information about the structure and stability of carbamate species in solution. researchgate.net These techniques, combined with computational modeling, can provide a comprehensive picture of the reaction pathway, enabling chemists to rationally design improved synthetic protocols.

Computational Design of Carbamates with Tailored Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools in the design of molecules with specific properties. Density Functional Theory (DFT) calculations, for example, can be used to understand the conformational landscape of carbamates and how their structure influences their reactivity. nih.govacs.orgchemrxiv.org This knowledge can be leveraged to design carbamate-based molecules with tailored reactivity and selectivity for specific applications.

By simulating the interaction of different substituents on the aromatic ring and the carbamate moiety, it is possible to predict how these changes will affect the electronic properties and steric environment of the molecule. This predictive capability can guide the synthesis of novel carbamates with enhanced performance in areas such as medicinal chemistry and materials science. For instance, computational screening could identify substituents for the tert-butyl 3-methyl-4-nitrophenylcarbamate backbone that would optimize its biological activity or material properties.

Q & A